molecular formula C11H13N3O B13168729 2-(4-Methylidenepiperidin-1-yl)pyrimidine-5-carbaldehyde

2-(4-Methylidenepiperidin-1-yl)pyrimidine-5-carbaldehyde

Cat. No.: B13168729
M. Wt: 203.24 g/mol
InChI Key: WBZAXVAWQZTHAF-UHFFFAOYSA-N
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Description

2-(4-Methylidenepiperidin-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C11H13N3O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylidenepiperidin-1-yl)pyrimidine-5-carbaldehyde typically involves the reaction of 4-methylidenepiperidine with pyrimidine-5-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylidenepiperidin-1-yl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methylidenepiperidin-1-yl)pyrimidine-5-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Methylidenepiperidin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylidenepiperidin-1-yl)pyrimidine-5-carbaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methylidene group provides additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

2-(4-methylidenepiperidin-1-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C11H13N3O/c1-9-2-4-14(5-3-9)11-12-6-10(8-15)7-13-11/h6-8H,1-5H2

InChI Key

WBZAXVAWQZTHAF-UHFFFAOYSA-N

Canonical SMILES

C=C1CCN(CC1)C2=NC=C(C=N2)C=O

Origin of Product

United States

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